Boc-D-threo-3-(3-trifluoromethylphenyl)serinol

説明

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a useful research compound. Its molecular formula is C15H20F3NO4 and its molecular weight is 335.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

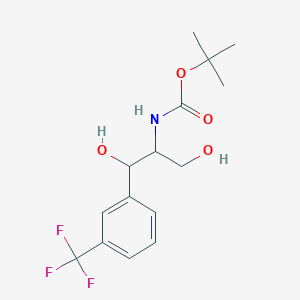

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The structure can be represented as follows:

This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound has been linked to several mechanisms:

- Antibacterial Activity : The trifluoromethyl group enhances the compound's ability to interact with bacterial cell membranes, potentially leading to increased permeability and disruption of cellular functions. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains, including E. coli and C. albicans .

- Anticancer Activity : Research indicates that derivatives containing trifluoromethyl substitutions can down-regulate key oncogenes such as EGFR and KRAS, which are involved in cancer cell proliferation and survival. In vitro studies demonstrated that compounds with similar frameworks exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin against multiple cancer cell lines .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of compounds related to this compound:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 7 | 4.88 | B. mycoides |

| Compound 8 | 22.4 | E. coli |

| Compound 9 | 17.6 | C. albicans |

These findings suggest that modifications in the chemical structure significantly influence the antimicrobial potency .

Anticancer Activity

The anticancer potential was assessed using various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| PACA2 | 22.4 | 52.1 (Doxorubicin) |

| HCT116 | 12.4 | - |

| HePG2 | 17.8 | - |

The results indicate that certain derivatives exhibit superior activity compared to established chemotherapeutic agents, highlighting their potential for development as new cancer therapies .

Case Studies

- Study on Antimicrobial Properties : A study investigated a series of urea derivatives with trifluoromethyl groups, revealing that specific compounds displayed remarkable antibacterial properties against resistant strains . This emphasizes the importance of structural modifications in enhancing biological activity.

- Cancer Cell Line Studies : Another research effort focused on the anticancer effects of similar compounds on multiple cell lines, demonstrating significant down-regulation of tumorigenic pathways through molecular docking studies . This suggests a promising avenue for further exploration in drug development.

科学的研究の応用

Pharmaceutical Development

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural features enhance its utility in developing drugs targeting neurological disorders. The trifluoromethyl group contributes to improved metabolic stability and bioactivity, making it a valuable modification in drug candidates.

Key Applications:

- Drug Synthesis: It serves as a building block for creating novel drug molecules.

- Neurological Treatments: Researchers are exploring its potential in developing therapeutics for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and mechanisms. Its incorporation into various assays aids in understanding biological pathways and developing diagnostic tools.

Research Highlights:

- Enzyme Inhibition Studies: The compound is used to study enzyme inhibitors, providing insights into their mechanisms of action .

- Protein Interaction Analysis: It helps elucidate interactions between proteins and other biomolecules, contributing to the field of proteomics.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its thermal stability and chemical resistance are advantageous for developing specialized polymers.

Material Applications:

- Polymer Development: It is explored for creating advanced materials with enhanced performance characteristics .

- Coatings and Composites: The compound can be used in formulating coatings that require durability and resistance to harsh environments .

Agrochemical Formulations

In the agrochemical sector, this compound is utilized to improve the efficacy of pesticides and herbicides. Its ability to enhance absorption in plant systems makes it a valuable component in agrochemical formulations.

Agrochemical Insights:

- Enhanced Efficacy: The compound's properties contribute to better absorption rates, leading to more effective pest control .

- Formulation Innovation: Researchers are investigating its role in developing new agrochemical products that are environmentally friendly and efficient .

Fluorine Chemistry

The presence of the trifluoromethyl group allows for innovative research within fluorine chemistry. This aspect opens avenues for developing novel compounds with unique properties applicable across various industries.

Fluorine Chemistry Applications:

- Novel Compound Development: The trifluoromethyl substitution facilitates the synthesis of compounds with enhanced lipophilicity and biological activity.

- Research Advancements: Ongoing studies focus on leveraging fluorine's unique characteristics to create compounds with improved pharmacological profiles .

-

Neurological Drug Development:

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an intermediate for drugs targeting neurodegenerative diseases. The modifications improved both potency and selectivity against specific receptors involved in neurological pathways. -

Enzyme Interaction Studies:

Research involving this compound revealed its potential as a selective inhibitor for certain enzymes, providing insights into metabolic pathways that could lead to novel therapeutic strategies.

特性

IUPAC Name |

tert-butyl N-[1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4/c1-14(2,3)23-13(22)19-11(8-20)12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11-12,20-21H,8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXCTSMFUYDKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。